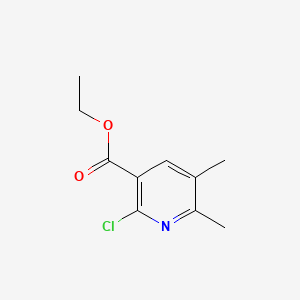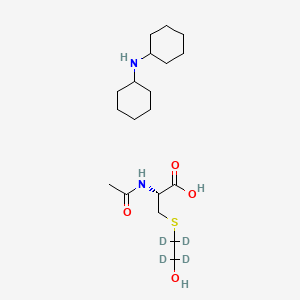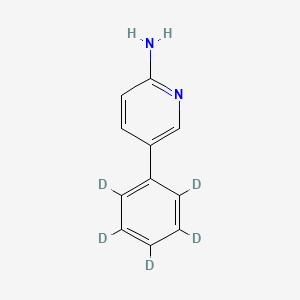
Ethyl 4-Chloroacetoacetate-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled compound with the molecular formula C2(13C)4H9ClO3 and a molecular weight of 168.56 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various reactions and processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-Chloroacetoacetate-13C4 typically involves the chlorination of ethyl acetoacetate. One common method includes cooling ethyl acetoacetate to 0-5°C, followed by the dropwise addition of sulfuryl chloride while maintaining the temperature . The reaction mixture is then stirred at room temperature for 2-4 hours. After the reaction, the mixture is heated to 85-95°C to distill and recover unreacted ethyl acetoacetate, yielding the crude product .
Industrial Production Methods
For industrial production, a continuous device and method have been developed to produce this compound efficiently. This method minimizes the formation of byproducts and achieves a high yield of over 97% . The process involves the continuous chlorination of ethyl acetoacetate using sulfuryl chloride, with careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Ethyl 4-Chloroacetoacetate-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Reduction Reactions: It can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction: Catalysts like recombinant Escherichia coli containing carbonyl reductase can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: The major product is ethyl 4-chloro-3-hydroxybutyrate.
Oxidation: The major products are carboxylic acids.
科学研究应用
Ethyl 4-Chloroacetoacetate-13C4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a precursor in the synthesis of phosphorus ylides and other complex organic molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the synthesis of chiral drugs and intermediates.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 4-Chloroacetoacetate-13C4 involves its participation in various biochemical reactions. For instance, in reduction reactions, it is converted to ethyl 4-chloro-3-hydroxybutyrate by carbonyl reductase enzymes . This process involves the transfer of electrons to the carbonyl group, reducing it to a hydroxyl group. The molecular targets include enzymes like carbonyl reductase, which facilitate these transformations .
相似化合物的比较
Ethyl 4-Chloroacetoacetate-13C4 can be compared with other similar compounds such as:
Ethyl 4-chloroacetoacetate: The non-labeled version, used similarly in organic synthesis.
Ethyl 3-oxo-4-chlorobutanoate: Another chlorinated acetoacetate with slightly different reactivity.
Ethyl cyanoacetate: Used in similar synthetic applications but with a cyano group instead of a chloro group.
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in research applications .
属性
IUPAC Name |
ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-PQVJJBODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)


